
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- is a derivative of anthracenedione, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino groups are further reacted with 2-chloroethanol to introduce the hydroxyethylamino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyethylamino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives depending on the electrophile used.
Applications De Recherche Scientifique
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- involves its interaction with cellular components:
Molecular Targets: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Pathways Involved: It can induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione, 1,4-bis((4-methylphenyl)amino)-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1,4-bis((5-hydroxypentyl)amino)-: Studied for its potential in medicinal chemistry.
Uniqueness
9,10-Anthracenedione, 5-amino-1,4-bis((2-((2-hydroxyethyl)amino)ethyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and induce apoptosis makes it a promising candidate for anticancer research.
Propriétés
Numéro CAS |
80173-32-6 |
|---|---|
Formule moléculaire |
C22H29N5O4 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
5-amino-1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H29N5O4/c23-15-3-1-2-14-18(15)22(31)20-17(27-9-7-25-11-13-29)5-4-16(19(20)21(14)30)26-8-6-24-10-12-28/h1-5,24-29H,6-13,23H2 |
Clé InChI |
IMLYOYIFCYPINN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoicacid,3-oxo-3-[(2-phenylethyl)amino]-,ethylester](/img/structure/B13144774.png)
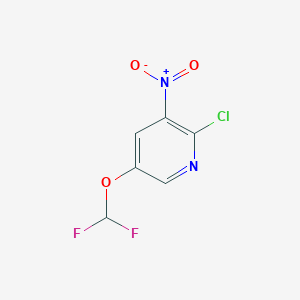
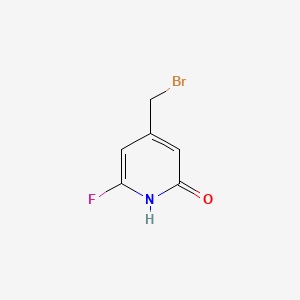
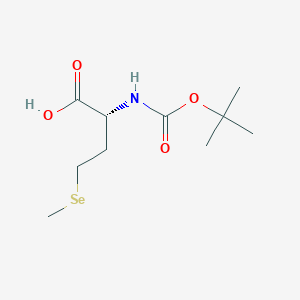

![(R)-2-Amino-2-(6-octyl-1H-benzo[d]imidazol-2-yl)ethyl dihydrogen phosphate](/img/structure/B13144793.png)
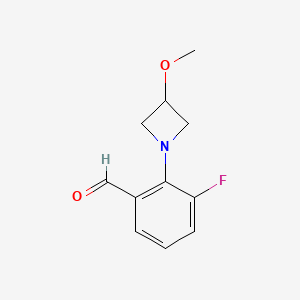
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
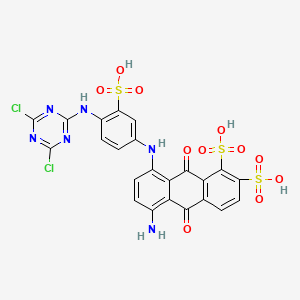
![7-Benzyl-4-(2-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13144813.png)
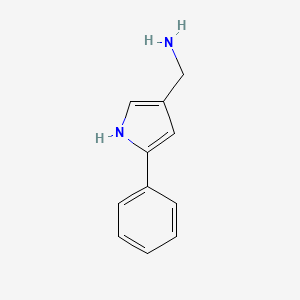
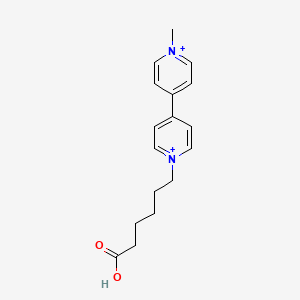
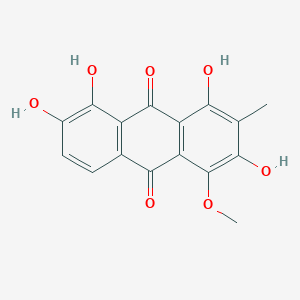
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13144836.png)
